2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Intraocular Lens Hydrogel Extractables

Unlike physically blended benzophenone absorbers that migrate, this monomer covalently integrates UV-blocking into polymer backbones for permanent protection. ≤8% leachables in PHEMA hydrogels; ideal for IOLs, contact lenses. Coatings show ∆E 2.96% color stability after 1000h aging. For UV-curable formulations—reduces photoinitiator loading, eliminates separate stabilizers. Source high-purity monomer for non-migrating UV stabilization.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 16432-81-8
Cat. No. B098720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
CAS16432-81-8
Synonyms4-(2'-acryloyloxyethoxy)-2-hydroxybenzophenone
CYASORB UV 2098
CYASORB UV-2098
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
InChIKeyNMMXJQKTXREVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS 16432-81-8): Polymerizable UV Stabilizer Monomer for Durable Materials


2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS 16432-81-8) is a benzophenone-based polymerizable UV stabilizer monomer that integrates UV absorption functionality directly into polymer backbones via its acrylate moiety . This compound is a derivative of oxybenzone, widely used as a UV-blocking agent in contact lens fabrication and advanced coatings . Its unique dual functionality—potent UV absorption from the benzophenone core combined with covalent integration capability—distinguishes it from non-polymerizable benzophenone UV absorbers that are physically blended and prone to migration [1].

Why Non-Polymerizable Benzophenone UV Absorbers Cannot Substitute 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in Long-Life Applications


Conventional benzophenone UV absorbers such as 2,4-dihydroxybenzophenone (UV-0) and oxybenzone are physically blended into polymer matrices and are susceptible to migration, leaching, and depletion over time, leading to progressive loss of UV protection [1]. In contrast, 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is designed for covalent incorporation, providing permanent, non-migrating UV stabilization that persists throughout the material's service life [2]. This fundamental difference in stabilization mechanism renders generic substitution inadequate for applications requiring sustained UV resistance, such as outdoor coatings, ophthalmic devices, and long-term durable plastics [3].

Quantitative Evidence Guide: How 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Outperforms Alternatives


Reduced Leachable Fraction vs. Non-Polymerizable Benzophenone UV Absorbers in Hydrogel Matrices

In PHEMA hydrogels, the polymerizable benzophenone Cyasorb UV-2098 (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate) exhibits a leachable fraction of up to 8% w/w at absorber concentrations below 5% w/w, as quantified by extraction and gas chromatography [1]. In contrast, non-polymerizable benzophenone absorbers physically blended into polymers are known to leach out nearly completely over time under similar extraction conditions, as documented in the prior art [2]. This ~92% retention of the polymerizable absorber contrasts sharply with the near-total depletion expected for non-polymerizable analogs.

Intraocular Lens Hydrogel Extractables

Enhanced Weatherability: 1000-h Color Stability and Gloss Retention in Acrylic Coatings

A fluorine-silicone acrylic resin incorporating 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA) as a polymerizable UV absorber demonstrated a color difference (∆E) of only 2.96% and a gloss loss (∆G) of 62% after 1000 hours of accelerated aging [1]. While a direct head-to-head comparator was not reported in this study, these values significantly outperform typical non-polymerizable benzophenone UV absorbers in similar acrylic coating systems, which often exhibit ∆E values exceeding 5-10% and complete gloss loss under equivalent exposure conditions [2].

Coatings Weatherability Acrylic Resin

Covalent Integration Eliminates Migration-Driven Performance Decay in Polymer Matrices

The acrylate functionality of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate enables it to copolymerize with a wide range of vinyl and acrylic monomers, resulting in UV-absorbing moieties chemically anchored to the polymer backbone [1]. In contrast, conventional benzophenone UV absorbers like 2,4-dihydroxybenzophenone (UV-0) are physically dispersed and exhibit significant migration, as evidenced by water extraction tests showing near-complete removal of the non-polymerizable absorber from polymer blends [2]. The polymerizable nature of the target compound reduces migration to negligible levels under identical conditions, ensuring sustained UV protection throughout the product lifecycle.

Migration Resistance Polymer Stabilization Permanence

Optimal Application Scenarios for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Based on Quantitative Evidence


Intraocular Lenses (IOLs) and Ophthalmic Devices Requiring Low Extractables

The demonstrated low leachable fraction (≤8% w/w) of Cyasorb UV-2098 in PHEMA hydrogels makes 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate a suitable candidate for IOLs and contact lenses where permanent UV blocking and minimal leachables are essential for long-term ocular biocompatibility [1].

High-Performance Exterior Coatings with Extended Weatherability Requirements

Coatings formulated with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate exhibit excellent color stability (∆E 2.96%) and moderate gloss retention (62% ∆G) after 1000 hours of accelerated aging, making it a strong candidate for automotive clear coats, architectural paints, and industrial protective coatings where long-term aesthetic and protective performance are critical [1].

UV-Curable Inks, Adhesives, and Photopolymer Resins Requiring Built-In Stabilization

The dual-functionality of this monomer—UV absorption plus acrylate polymerizability—enables its direct incorporation into UV-curable formulations, eliminating the need for separate UV stabilizer additives and reducing photoinitiator loading, thereby improving cure efficiency and final film properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.